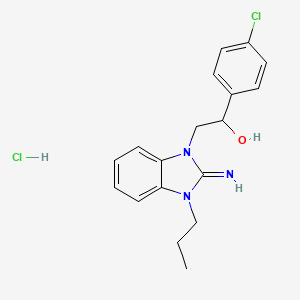methyl}phosphonate](/img/structure/B5197460.png)
Diethyl {[(3,5-dichlorophenyl)amino](4-nitrophenyl)methyl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is an organophosphorus compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is bonded to a diethyl ester, and an amino group substituted with 3,5-dichlorophenyl and 4-nitrophenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate typically involves the Pudovik reaction, where diethyl phosphite reacts with imines derived from 3,5-dichloroaniline and 4-nitrobenzaldehyde under microwave irradiation . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the Pudovik reaction with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major product is the phosphonic acid derivative.
科学研究应用
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.
作用机制
The mechanism of action of diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can inhibit enzymatic activities by binding to active sites. Additionally, its phosphonate group can interact with biological membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
- Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
- Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
- Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {(3,5-dichlorophenyl)aminomethyl}phosphonate is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it particularly effective in applications requiring strong coordination with metal ions and interactions with biological targets .
属性
IUPAC Name |
3,5-dichloro-N-[diethoxyphosphoryl-(4-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N2O5P/c1-3-25-27(24,26-4-2)17(12-5-7-16(8-6-12)21(22)23)20-15-10-13(18)9-14(19)11-15/h5-11,17,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWFEKABUFGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC(=CC(=C2)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)


![Ethyl 1-[(4-nitrophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5197410.png)
![methyl N-[1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)
![1-[4-[2-hydroxy-3-(N-methylanilino)propoxy]phenoxy]-3-(N-methylanilino)propan-2-ol](/img/structure/B5197415.png)
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide](/img/structure/B5197445.png)



![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5197472.png)

![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5197484.png)
